![molecular formula C11H24N2O B1423074 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine CAS No. 1251328-62-7](/img/structure/B1423074.png)
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Overview
Description
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, also known as 1-EPMPA, is an alkyl amine derived from the piperidine group of compounds. It has been used in a variety of scientific and industrial applications, including as a catalyst, a reactant, and a reagent. It is a versatile compound that can be used in a range of synthetic organic chemistry experiments.
Scientific Research Applications
Catalysis and Synthesis
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine has been used in the field of catalysis and synthesis. For instance, cationic rhodium(I) complexes containing the flexible hemilabile phosphine ligand based on this compound efficiently catalyzed the anti-Markovnikov oxidative amination of styrene to produce (E)-1-styrylpiperidine (Jiménez, Pérez‐Torrente, Bartolomé, Lahoz, & Oro, 2010). Additionally, it has been involved in the synthesis of novel 3,7-Diazabicyclo[3.3.1]nonane derivatives (Malmakova, Praliyev, Welch, Iskakova, & Ibraeva, 2013).
Enantioselective Oxidation and Corrosion Inhibition
This compound has also been involved in enantioselective oxidation studies on a gold electrode modified by a chiral nitroxyl radical compound, providing insights into the redox behavior of amines (Kashiwagi, Uchiyama, Kurashima, Anzai, & Osa, 1999). In the context of corrosion inhibition, N-heterocyclic amines, including derivatives of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, have been investigated for their properties in inhibiting iron corrosion in perchloric acid (Babić-Samardžija, Khaled, & Hackerman, 2005).
Molecular and Structural Analysis
The compound has also been the subject of molecular and structural analysis. For example, studies have been conducted on the conformational analysis of chiral hindered amides involving derivatives of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Electrochemical Studies
Electrochemical studies have also been performed using this compound, such as the electrochemical fluorination of methylpiperidines, which provides insights into the reactions and transformations of cyclic amines (Abe, Pandey, & Baba, 2000).
properties
IUPAC Name |
1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJCLFYWQBSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CCC(C(C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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